2-Hydroxy-6-(3-methoxyphenyl)nicotinic acid
Overview
Description
2-Hydroxy-6-(3-methoxyphenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a hydroxyl group at the 2-position and a methoxyphenyl group at the 6-position of the nicotinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-(3-methoxyphenyl)nicotinic acid typically involves the reaction of o-phenylenediamine with 5-methoxysalicaldehyde. The reaction is carried out under controlled conditions, and the product is characterized using techniques such as FT-IR, 1H-NMR, 13C-NMR, and GC–MS .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the product is often subjected to rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-(3-methoxyphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
2-Hydroxy-6-(3-methoxyphenyl)nicotinic acid has several scientific research applications:
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-(3-methoxyphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to bind to bacterial receptors, disrupting their normal function and leading to cell death . The compound’s effects are mediated through various biochemical pathways, including inhibition of enzyme activity and interference with cell membrane integrity.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methoxyphenyl)-methylidene-amino) nicotinic acid: This compound is structurally similar and has been studied for its antimicrobial properties.
6-Hydroxynicotinic acid: Another derivative of nicotinic acid, known for its use as a growth factor in certain bacterial cultures.
Uniqueness
2-Hydroxy-6-(3-methoxyphenyl)nicotinic acid stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its methoxyphenyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets.
Biological Activity
2-Hydroxy-6-(3-methoxyphenyl)nicotinic acid (CAS No. 947013-49-2) is a derivative of nicotinic acid that has garnered attention for its potential biological activities. This compound is characterized by the presence of a hydroxy group and a methoxy-substituted phenyl group, which may enhance its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is . The structural representation indicates the presence of both a hydroxyl group and a methoxy group, which are crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C13H11NO4 |
Molecular Weight | 245.23 g/mol |
Solubility | Soluble in organic solvents; moderate solubility in water |
Melting Point | Not specified |
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related methoxyphenyl derivatives have shown selective antiproliferative activity against various cancer cell lines, including HeLa and MCF-7 cells. The presence of the methoxy group enhances hydrophobic interactions, which may contribute to improved binding to cellular targets and increased efficacy.
Case Study: Antiproliferative Effects
A study evaluating the anticancer activity of methoxyphenyl derivatives reported IC50 values ranging from 0.01 to 0.06 µM against HL-60 cells, indicating potent activity. The incorporation of the methoxy group was found to significantly enhance the overall efficacy of these compounds .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Compounds with similar structures demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.0048 mg/mL to 0.039 mg/mL against pathogens such as E. coli and C. albicans .
Table: Antimicrobial Activity Comparison
Compound | MIC (mg/mL) | Target Organism |
---|---|---|
This compound | TBD | TBD |
Compound A | 0.0195 | E. coli |
Compound B | 0.0048 | Bacillus mycoides |
Compound C | 0.039 | C. albicans |
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Receptor Interaction : The structural features may facilitate interaction with specific receptors, enhancing therapeutic efficacy.
- Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress pathways, contributing to its anticancer and antimicrobial effects.
Properties
IUPAC Name |
6-(3-methoxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-18-9-4-2-3-8(7-9)11-6-5-10(13(16)17)12(15)14-11/h2-7H,1H3,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEWKUVRLNDQHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C(=O)N2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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